molecular formula C10H5ClN2S B11884216 2-Chlorothiazolo[5,4-f]isoquinoline

2-Chlorothiazolo[5,4-f]isoquinoline

Cat. No.: B11884216
M. Wt: 220.68 g/mol
InChI Key: KXCYLBYNSBQOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorothiazolo[5,4-f]isoquinoline is a synthetically versatile heterocyclic compound that serves as a key intermediate in organic and medicinal chemistry research. The fused thiazolo-isoquinoline core provides a rigid, planar structure that is of significant interest in the development of bioactive molecules and functional materials. The reactive 2-chloro substituent is a strategic handle for further functionalization, most notably via metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, to create a diverse array of novel derivatives for structure-activity relationship (SAR) studies . This scaffold is recognized for its potential in pharmaceutical research. Compounds based on the thiazolo[5,4-c]isoquinoline structure have been identified as promising acetylcholinesterase (AChE) inhibitors, suggesting their relevance in early-stage drug discovery for neurological conditions such as Alzheimer's disease . Furthermore, in silico predictions indicate that structurally similar thiazolo[5,4-c]isoquinoline derivatives show significant potential as kinase inhibitors, highlighting the value of this chemotype in oncology research . The chlorinated derivative is therefore a critical building block for synthesizing compound libraries to probe these and other biological targets. RESEARCH APPLICATIONS: • Medicinal Chemistry: A privileged scaffold for designing and synthesizing potential enzyme inhibitors, including acetylcholinesterase and kinase inhibitors . • Organic Synthesis: An intermediate for constructing complex molecules via cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions . • Photophysical Studies: A core structure for developing organic materials with potential applications in electronics due to its fused, conjugated nature . WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5ClN2S

Molecular Weight

220.68 g/mol

IUPAC Name

2-chloro-[1,3]thiazolo[5,4-f]isoquinoline

InChI

InChI=1S/C10H5ClN2S/c11-10-13-8-2-1-6-5-12-4-3-7(6)9(8)14-10/h1-5H

InChI Key

KXCYLBYNSBQOTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=NC=C3)SC(=N2)Cl

Origin of Product

United States

Computational Chemistry and Theoretical Investigations of 2 Chlorothiazolo 5,4 F Isoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for elucidating the electronic properties and reactivity of molecules. These methods model the behavior of electrons and nuclei to predict molecular structure, stability, and various chemical descriptors.

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations determine the electron density of a molecule to derive its energy and other properties. For heterocyclic systems like 2-Chlorothiazolo[5,4-f]isoquinoline, DFT is applied to optimize the molecular geometry, calculate vibrational frequencies, and analyze the distribution of electrons.

This analysis helps in understanding the molecule's aromaticity, the influence of its substituent groups (such as the chloro group at position 2), and the localization of electron density, which are key to its chemical behavior. wikipedia.org For instance, in studies of related thiazole (B1198619) derivatives, DFT has been used to confirm structural arrangements and understand electronic properties that influence their potential as drug candidates. researchgate.netrsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap, Energies)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates higher stability and lower chemical reactivity. For related thiazole-containing heterocycles, these calculations are standard for predicting their behavior. researchgate.net In one study on a different heterocyclic compound, the HOMO-LUMO energy gap was calculated to be 3.1896 eV, indicating a reactive and potentially bioactive molecule. Such calculations are vital for assessing the potential of new chemical entities.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Heterocyclic Compound.
ParameterEnergy (eV)
EHOMO-6.54
ELUMO-3.35
HOMO-LUMO Gap (ΔE)3.19

Note: Data is illustrative and based on a representative heterocyclic compound, not this compound itself, to demonstrate the output of such calculations.

Calculation of Quantum Descriptors

From the HOMO and LUMO energies derived from DFT calculations, several quantum chemical descriptors can be calculated to further characterize a molecule's reactivity and stability. These descriptors provide quantitative measures of various electronic properties.

Electronegativity (χ): A measure of a molecule's ability to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Global Hardness (η): This property indicates a molecule's resistance to change in its electron distribution. It is calculated from half the HOMO-LUMO energy gap. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of global hardness, softness indicates how easily a molecule's electron cloud can be polarized. Soft molecules are generally more reactive.

In studies of various thiazole derivatives, these descriptors are used to correlate computational data with observed biological activity, providing a theoretical basis for a compound's efficacy. researchgate.net

Table 2: Example Quantum Chemical Descriptors Calculated for a Thiazole Derivative.
Quantum DescriptorCalculated ValueUnit
Electronegativity (χ)4.95eV
Global Hardness (η)1.60eV
Global Softness (S)0.625eV-1

Note: The values presented are illustrative examples from a related thiazole compound to show typical outputs of quantum chemical calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities

Docking simulations for compounds structurally similar to this compound, such as thiazolo[5,4-f]quinazolines, have been used to predict how these molecules fit into the active sites of protein kinases, which are common targets in cancer therapy. nih.govnih.gov The simulation calculates a "docking score" or "binding energy," typically in kcal/mol, which estimates the binding affinity between the ligand and the protein. A more negative score generally indicates a stronger, more stable interaction.

For example, in a study of novel thiazoloquinolinone derivatives targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), docking scores ranged from -3.24 to -6.63 kcal/mol, with the most potent compound showing the strongest binding affinity. nih.gov Such studies are crucial for prioritizing which compounds should be synthesized and tested in biological assays.

Table 3: Example Binding Affinities of Related Thiazolo-Heterocycles Against Protein Kinase Targets.
Compound SeriesTarget ProteinBinding Affinity Range (kcal/mol)Reference
Thiazoloquinolinone DerivativesVEGFR-2-3.24 to -6.63 nih.gov
Thiazolo[5,4-c]isoquinolinesAChE-9.5 to -11.0 researchgate.net
Thiazolo[5,4-b]pyridine (B1319707) DerivativeDNA (1BNA)-5.02 actascientific.com

Identification of Key Amino Acid Residues in Binding Pockets

Beyond predicting binding affinity, molecular docking provides detailed three-dimensional models of the ligand-receptor complex. These models allow for the identification of specific amino acid residues within the protein's binding pocket that form key interactions with the ligand. These interactions can include:

Hydrogen Bonds: Strong, directional interactions between hydrogen bond donors and acceptors.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

Pi-Pi Stacking: Interactions between aromatic rings.

In studies of thiazolo[5,4-f]quinazoline derivatives targeting kinases, docking simulations have identified crucial interactions. For example, interactions with key amino acid residues like Lys868 and Asp1046 in the VEGFR-2 binding site were shown to be critical for stabilizing the ligand. nih.gov Similarly, research on related compounds targeting DYRK1A, another kinase, also highlighted specific residue interactions that are key to inhibitory activity. nih.govmdpi.com Identifying these interactions is vital for the rational design of more potent and selective inhibitors.

Table 4: Key Amino Acid Residues Identified in Docking Simulations of Related Thiazolo-Heterocycles.
Compound SeriesTarget ProteinKey Interacting ResiduesType of InteractionReference
Thiazoloquinolinone Derivative (5e)VEGFR-2Asp1046Hydrogen Bond nih.gov
Thiazoloquinolinone DerivativesVEGFR-2Lys868High-frequency interaction (MD) nih.gov
Thiazolo[5,4-b]pyridine DerivativeProstate Cancer TargetAsn-61, Ile-59Hydrogen Bond, Hydrophobic actascientific.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

The development of predictive QSAR models is a key step in identifying new and more effective drug candidates. dmed.org.ua These models are built by correlating the structural features of molecules with their known biological activities. dmed.org.ua For instance, in studies of related heterocyclic systems like 3H-thiazolo[4,5-b]pyridin-2-one derivatives, genetic algorithms (GA) and multiple linear regression analysis (MLRA) are employed to select the most relevant molecular descriptors and generate predictive models. dmed.org.ua The goal of these models is to enable the virtual screening of large libraries of compounds to identify those with desired biological properties before their actual synthesis, which is a time- and cost-effective strategy. dmed.org.ua

In the broader class of thiazolidines, QSAR studies have been instrumental in understanding their diverse biological response profiles. researchgate.net By analyzing the structural features and physicochemical properties, researchers can identify the key components that determine the compounds' activity. researchgate.net

The core of QSAR modeling lies in the correlation of molecular descriptors with the observed biological activities of a set of compounds. These descriptors can be categorized into 1D, 2D, and 3D, representing different aspects of the molecular structure. For example, a QSAR study on 4-oxothiazolidine and 5-aryilidine derivatives as lipoxygenase inhibitors revealed that bulky substituents on the thiazolidine (B150603) nucleus could decrease the binding affinity. nih.gov This was indicated by the negative contribution of descriptors like molar refractivity and Connolly accessible area. nih.gov Conversely, topological parameters such as the Balaban index, mean topological distance index, and total valence connectivity showed a positive correlation, suggesting that increased branching and the presence of heteroatoms are favorable for inhibitory activity. nih.gov

In a study of 3H-thiazolo[4,5-b]pyridin-2-one derivatives with antioxidant activity, it was found that small, hydrophilic molecules with specific spatial arrangements of atoms exhibited higher activity. dmed.org.ua The models generated in such studies undergo rigorous internal and external validation to ensure their statistical significance and predictive power. dmed.org.ua

Molecular Dynamics Simulations for Conformational and Interaction Studies

In a study targeting acetylcholinesterase (AChE), molecular docking was used to elucidate the binding action of sixteen thiazolo[5,4-c]isoquinoline derivatives. researchgate.net The results identified several derivatives, including a chloro-substituted one, as having promising binding affinities, with calculated ΔG values indicating strong interactions. researchgate.net Such studies are fundamental for understanding the conformational changes and key interactions that govern the biological activity of these compounds.

In Silico Prediction of Potential Biological Activities

In silico methods are increasingly used to predict the potential biological activities of novel compounds. A computer-aided drug design (CADD) approach was utilized for a library of thiazolo[5,4-c]isoquinoline derivatives to predict their biological targets. researchgate.net By using Mondrian conformal prediction with the ChEMBL database, acetylcholinesterase (AChE) was identified as a highly probable target for this class of compounds. researchgate.net This prediction was subsequently validated through bioassays. researchgate.net

The general scaffold of thiazolo[5,4-f]isoquinoline (B11908580) is present in various compounds that have been investigated for their inhibitory effects on different kinases. For example, derivatives of the related thiazolo[5,4-f]quinazoline scaffold have been synthesized and evaluated as inhibitors of kinases like DYRK1A, CDK5, CK1, and GSK3, which are implicated in diseases such as Alzheimer's. nih.govmdpi.com The angular shape of these molecules is believed to be favorable for binding within the catalytic pocket of these enzymes. mdpi.com

Below is a table summarizing the inhibitory activities of some thiazolo[5,4-f]quinazoline derivatives against various kinases.

CompoundDYRK1A IC₅₀ (µM)GSK3α/β IC₅₀ (µM)CDK5/p25 IC₅₀ (µM)CK1 IC₅₀ (µM)
7i 0.040.16>10>10
8i 0.0470.21>10>10
9i 0.050.22>10>10
Harmine 0.029>10>101.50
Leucettine L41 0.0400.040>10>10

Data sourced from a study on thiazolo[5,4-f]quinazoline derivatives. nih.gov

Structure Activity Relationship Sar Studies on 2 Chlorothiazolo 5,4 F Isoquinoline Analogues

Influence of Substituent Variations on the Thiazoloisoquinoline Scaffold

Systematic alterations to the thiazole (B1198619) and isoquinoline (B145761) rings have demonstrated a profound impact on the potency and selectivity of these compounds, particularly as kinase inhibitors.

The 2-position of the thiazole ring has been a primary focus for chemical modification, showing that even minor changes can lead to significant shifts in biological activity. Studies on the closely related thiazolo[5,4-f]quinazoline scaffold have shown that this position is a key determinant of kinase inhibitory potency. nih.govnih.gov

Initial research identified that a carbonitrile group at the C-2 position serves as a versatile chemical handle. nih.gov This nitrile can be transformed into a variety of functional groups, including amidines, amides, and imidates, allowing for a thorough exploration of the chemical space. nih.govnih.gov A pivotal finding was that small-sized groups linked to the thiazole ring could dramatically boost inhibitory activity against DYRK1A kinase. nih.gov Specifically, the conversion of the 2-carbonitrile to a methyl carbimidate function resulted in compounds with IC50 values in the double-digit nanomolar range. nih.gov One such compound, EHT 1610, which features a methyl carbimidate at the 2-position, is a highly potent inhibitor of the DYRK family, with IC50 values in the nanomolar range. nih.govmdpi.com

Further studies involving 2-aminoaryl and 2-aminoalkyl substitutions have also been conducted to probe this position. nih.gov The synthesis of 2-arylamino-substituted thiazolo[5,4-f]quinazolin-9(8H)-ones expanded the library of compounds, providing more data on how different amine groups at C-2 influence activity. nih.gov The general consensus from these studies is that small, well-placed groups that can engage in specific interactions within the target's active site are preferred over bulky substituents at this position. nih.gov

The following table summarizes the inhibitory activity of selected thiazolo[5,4-f]quinazoline analogues with modifications at the 2-position against DYRK1A kinase.

CompoundR Group at 2-PositionDYRK1A IC50 (µM)Reference
EHT 5372 (8c)Carboxamidine0.005 nih.gov
EHT 6840 (8h)Carboxamide0.007 nih.gov
EHT 1610 (8i)Methyl carbimidate0.004 nih.gov
EHT 9851 (8k)Imidazoline0.009 nih.gov

Modifications to the isoquinoline portion of the scaffold, or the corresponding quinazoline (B50416) ring in analogues, are critical for tuning selectivity and affinity. Research has explored substitutions at various positions, particularly positions 8 and 9 of the thiazolo[5,4-f]quinazoline system.

In one study, the substituent at the N-8 position of the tricyclic structure was limited to a cyclopropyl (B3062369) group, which had demonstrated efficacy in previous kinase inhibitor studies. nih.gov Conversely, another study found that introducing aromatic substituents at the N-8 position generally led to a decrease in affinity, suggesting a negative steric influence. nih.gov The presence of basic groups at N-8 was also found to reduce the inhibitory potency. nih.gov

The 9-position of the thiazolo[5,4-f]quinazoline ring system has been shown to be a crucial point for interaction with target kinases. The introduction of various aniline (B41778) groups at this position has produced some of the most potent and selective DYRK1A/1B inhibitors to date. nih.gov This highlights the importance of this vector for establishing key binding interactions. In a different but related scaffold, thiazolo[5,4-b]pyridine (B1319707), functionalization at the 6-position (analogous to a position on the isoquinoline ring) was explored for the first time to develop novel c-KIT inhibitors, demonstrating that other positions on this ring system are also viable for modification. nih.gov

The table below shows the effect of substituents on the quinazoline moiety of thiazolo[5,4-f]quinazolin-9(8H)-one analogues on kinase inhibition.

Compound SeriesSubstituent at N-8General Effect on Kinase AffinityReference
12h-jBasic groups (e.g., piperidinyl)Decreased affinity nih.gov
12k-mAromatic rings (e.g., phenyl)Decreased affinity (steric hindrance) nih.gov
-CyclopropylShown to be effective nih.gov

Conformational Flexibility and Its Impact on Biological Recognition

The three-dimensional structure of a molecule is intrinsically linked to its biological function. For the thiazoloisoquinoline scaffold, its conformational properties play a significant role in how it is recognized by biological targets.

X-ray crystallography studies of the related thiazolo[5,4-c]isoquinoline scaffold have revealed that the fused ring system is essentially planar. researchgate.net This planarity is a result of the full conjugation of double bonds throughout the heterocyclic core. researchgate.net A rigid, planar structure limits the number of conformations the molecule can adopt, which can be advantageous for binding. This "pre-organization" can reduce the entropic penalty upon binding to a protein target, potentially leading to higher affinity.

Molecular modeling studies of thiazolo[5,4-f]quinazolin-9-ones support the importance of this defined conformation. nih.gov These studies suggest that the most selective inhibitors fit into the ATP-binding site of kinases like GSK-3 by forming a critical hydrogen bond with a valine residue (Val135) and targeting a specific hydrophobic back pocket. nih.gov This precise interaction requires a specific orientation that a rigid, planar scaffold can readily adopt. The cyclic and planar nature of such scaffolds is often a key factor in their biological properties, as acyclic analogues frequently show no activity. nih.gov Therefore, the inherent rigidity of the thiazoloisoquinoline core is a critical feature for its biological recognition and activity.

Fragment-Based Drug Design (FBDD) Approaches Utilizing the Isoquinoline Template

The isoquinoline scaffold is an excellent template for fragment-based drug design (FBDD), a powerful method for discovering high-quality lead compounds. researchoutreach.org FBDD begins with identifying small, low-molecular-weight fragments that bind weakly to a target, which are then optimized into more potent leads. nih.govresearchoutreach.org

Fragment merging is a key strategy in FBDD where two or more fragments that bind to overlapping or adjacent sites on a target are combined into a single, more potent molecule. researchoutreach.org The isoquinoline template is well-suited for this approach.

In one successful strategy, a library of isoquinoline derivatives was screened to identify fragments that bind to a target kinase. researchoutreach.org Fragments originating from substitutions at different positions on the isoquinoline ring were then merged into a single disubstituted isoquinoline. researchoutreach.org This "fragment merging by design" approach rapidly yielded highly potent molecules without needing prior X-ray structural information of the bound fragments. researchoutreach.org For instance, merging a derivative substituted at position 5 with one substituted at position 7 generated a very potent kinase inhibitor with sub-nanomolar activity. researchoutreach.org This demonstrates that the isoquinoline core can act as a stable anchor upon which different interacting fragments can be combined to achieve a synergistic effect on potency.

The first step in FBDD is the identification of "hit" fragments from a screening library. researchoutreach.org For the isoquinoline template, this has been achieved by screening large libraries (e.g., 5,000 fragments) of monosubstituted isoquinoline derivatives. researchoutreach.org These fragments are designed to be small and structurally simple to maximize the chances of finding a binding event. researchoutreach.org

Once initial fragment hits are identified, often through biophysical techniques like surface plasmon resonance (SPR) or NMR spectroscopy, they must be optimized. nih.gov A key consideration during optimization is ligand efficiency (LE), which relates the binding affinity of a compound to its size. researchgate.net Starting with a highly efficient fragment makes it easier to develop a potent, drug-like lead. researchgate.net The optimization process involves strategies like "fragment growing," where chemical groups are added to the initial hit to make new, favorable interactions with the target protein. nih.gov For the isoquinoline scaffold, synthetic methodologies have been developed to incorporate various functional groups (amines, halogens, esters) that can serve as "synthetic growth points" for this fragment-to-lead elaboration. nih.gov This allows chemists to systematically build upon the initial fragment hit, guided by structural data and computational modeling, to achieve the desired potency and drug-like properties. nih.gov

Mechanistic Insights into Biological Activities in Vitro Studies of Thiazoloisoquinolines

Enzyme Inhibition Mechanisms

Kinase Inhibitory Potency (e.g., DYRK1A, GSK3α/β, PKCζ)

There is currently no specific published data detailing the inhibitory potency of 2-Chlorothiazolo[5,4-f]isoquinoline against kinases such as Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), Glycogen synthase kinase 3α/β (GSK3α/β), or Protein Kinase C zeta (PKCζ).

However, studies on the related thiazolo[5,4-f]quinazoline scaffold have shown significant promise. For instance, various derivatives of thiazolo[5,4-f]quinazolines have been synthesized and identified as highly potent inhibitors of DYRK1A and DYRK1B, with some compounds exhibiting IC50 values in the single-digit nanomolar or even subnanomolar range. mdpi.comnih.gov These kinases are implicated in the regulation of molecular pathways associated with neurodegenerative diseases, oncology, and certain genetic disorders. mdpi.com The inhibition of DYRK1A and GSK3β by other chemical scaffolds, such as aminopyrazines, has been shown to promote pancreatic β-cell proliferation, highlighting the therapeutic potential of targeting these kinases. nih.govnih.gov

Inhibition of Hydrolases (e.g., Urease, Leucine (B10760876) Aminopeptidase)

Specific in vitro studies on the inhibitory effects of this compound against hydrolase enzymes such as urease and leucine aminopeptidase (B13392206) have not been found in the current body of scientific literature.

For context, other classes of compounds are known to inhibit these enzymes. For example, a comprehensive screening of 71 commercially available compounds identified several inhibitors of urease, which is a key enzyme in certain bacterial infections and agricultural ammonia (B1221849) emissions. nih.gov Similarly, various synthetic compounds, including ureas of 5-aminopyrazole and 2-aminothiazole (B372263), have been explored for their antibacterial properties, though not specifically via hydrolase inhibition. nih.govresearchgate.net

Phosphodiesterase Inhibition Studies

There is no available research specifically investigating the phosphodiesterase (PDE) inhibitory activity of this compound.

The broader family of phosphodiesterase inhibitors is well-established, with various chemical scaffolds demonstrating activity. For example, aminothiazole-based compounds have been designed and synthesized as inhibitors of PDE5, an enzyme targeted for the treatment of erectile dysfunction. nih.gov Quinazoline (B50416) derivatives have also been explored as PDE inhibitors. nih.gov

Cholinesterase Inhibitory Activity

While direct experimental data on this compound is unavailable, research has been conducted on its structural isomer, thiazolo[5,4-c]isoquinoline . A computer-aided drug design (CADD) approach predicted that the thiazolo[5,4-c]isoquinoline scaffold has a high probability of being active against acetylcholinesterase (AChE). researchgate.net Subsequent in vitro testing of a series of these compounds identified several novel AChE inhibitors, with some derivatives showing IC50 values of ≤10 µM. researchgate.net

Other studies on natural isoquinoline (B145761) alkaloids have also demonstrated significant cholinesterase inhibitory activity. For instance, alkaloids isolated from Cryptocarya species and Macleaya cordata have shown inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the progression of Alzheimer's disease. nih.govnih.gov

Interaction with Cellular Signaling Pathways (e.g., NF-κB, MAPK/ERK)

Specific studies detailing the interaction of this compound with the NF-κB or MAPK/ERK signaling pathways are not present in the available literature.

These pathways are critical in cellular processes like inflammation and proliferation. Research on other compounds has shown how they can be modulated. For example, gambogenic acid, a tubulin polymerization inhibitor, has been shown to induce apoptosis in certain cancer cells through the upregulation of Fas expression, a process mediated by the NF-κB signaling pathway. nih.gov In another instance, a thiazolidine-2,4-dione derivative was identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling cascades. nih.gov

Modulatory Effects on Macromolecular Targets (e.g., Tubulin Polymerization Inhibition)

There is no specific data on the effect of this compound on tubulin polymerization.

However, other isoquinoline and quinoline (B57606) derivatives have been identified as inhibitors of this process. Dihydroindolo[2,1-alpha]isoquinoline derivatives have been shown to bind to the colchicine-binding site of tubulin and inhibit its polymerization, an action linked to their cytostatic activity. nih.gov Additionally, certain quinoline sulfonamide derivatives have demonstrated the ability to inhibit tubulin assembly, suggesting this general scaffold may be a promising starting point for developing new anticancer agents that target microtubule dynamics. mdpi.comrsc.org

In Vitro Antimicrobial Activity Mechanisms (Antibacterial, Antifungal, Antimalarial, Antiviral)

The fused heterocyclic system of thiazoloisoquinolines suggests a potential for diverse interactions with microbial targets. Insights from related structures indicate several plausible mechanisms of action.

Antibacterial Activity Mechanisms

Studies on related heterocyclic compounds, such as thiazole-quinolinium and alkynyl isoquinoline derivatives, point to distinct antibacterial strategies. A prominent mechanism involves the disruption of bacterial cell division. nih.gov Certain thiazole-quinolinium compounds have been found to interfere with the function of the FtsZ protein, a key component in bacterial cytokinesis. nih.gov These compounds can stimulate the polymerization of FtsZ, which disrupts the formation of the critical Z-ring structure required for cell division, ultimately leading to bacterial death. nih.gov

Another potential antibacterial pathway, observed in alkynyl isoquinolines, is the simultaneous disruption of cell wall and nucleic acid synthesis in Gram-positive bacteria like Staphylococcus aureus. nih.gov This dual-pronged attack compromises the structural integrity of the bacterium while also halting its ability to replicate genetic material. nih.gov

Antifungal Activity Mechanisms

Although specific studies on the antifungal mechanisms of this compound are not available, the general mechanisms of antifungal agents often involve the disruption of the fungal cell membrane's integrity or the inhibition of essential biosynthetic pathways, such as those for ergosterol, a vital component of the fungal cell membrane. The thiazole (B1198619) ring, present in many commercial antifungal drugs, is known to contribute to such activities.

Antimalarial Activity Mechanisms

The isoquinoline core is a well-established pharmacophore in antimalarial therapy, with quinine (B1679958) and its synthetic analogs like chloroquine (B1663885) serving as prime examples. The primary mechanism for many quinoline-based antimalarials is the interference with heme detoxification in the Plasmodium parasite. Inside the parasite's food vacuole, the digestion of host hemoglobin releases toxic heme. The parasite normally neutralizes this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline compounds are believed to cap the growing hemozoin crystal, preventing further polymerization. This leads to an accumulation of toxic free heme, which induces oxidative stress and ultimately kills the parasite. It is plausible that thiazoloisoquinolines could operate via a similar mechanism.

Antiviral Activity Mechanisms

The antiviral potential of the broader isoquinoline alkaloid family has been documented. nih.gov These compounds can obstruct various phases of the viral life cycle. For example, the isoquinoline alkaloid berberine (B55584) has demonstrated the ability to interfere with viral replication and modulate the host's inflammatory response to infection. nih.gov Some isoquinoline derivatives have been shown to inhibit critical viral enzymes or disrupt host cell signaling pathways that are exploited by viruses for their propagation. nih.govnih.gov

Anti-Inflammatory Action Mechanisms

The anti-inflammatory properties of compounds related to thiazoloisoquinolines are often attributed to their ability to modulate key enzymatic and signaling pathways that drive the inflammatory response.

A primary mechanism for many anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. nih.gov Various thiazole and thiazolidinone derivatives have demonstrated inhibitory activity against both COX-1 and COX-2 isoforms. nih.gov Some of these compounds exhibit dual inhibition of both COX and lipoxygenase (LOX) pathways, offering a more comprehensive anti-inflammatory effect by also curtailing the production of leukotrienes. nih.gov

Furthermore, research on related thiazolidinedione compounds has revealed an interesting link to the glucocorticoid receptor (GR) pathway. nih.gov Certain agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) that contain a thiazolidinedione core have been shown to promote the nuclear translocation of the GR. nih.gov This suggests a potential interplay between the PPAR-γ and GR signaling cascades, which could be a contributing factor to their anti-inflammatory effects. nih.gov

Isoquinoline alkaloids, such as berberine, are also known to exert anti-inflammatory effects by targeting intracellular signaling pathways. nih.gov This includes the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a critical role in mediating the effects of pro-inflammatory cytokines. nih.gov By blocking such pathways, these compounds can effectively dampen the inflammatory cascade. nih.gov

Research Findings on Structurally Related Compounds

Compound ClassBiological ActivityInvestigated Mechanism of Action
Thiazole-quinolinium derivativesAntibacterialStimulation of FtsZ polymerization, leading to disruption of bacterial cell division. nih.gov
Alkynyl isoquinolinesAntibacterialPerturbation of cell wall and nucleic acid biosynthesis in S. aureus. nih.gov
ThiazolidinedionesAnti-inflammatoryActivation of glucocorticoid receptor (GR) nuclear translocation. nih.gov
Thiazoles and ThiazolidinonesAnti-inflammatoryInhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov
Isoquinoline alkaloids (e.g., Berberine)Anti-inflammatory, AntiviralInterference with JAK/STAT and other kinase signaling pathways. nih.gov

Future Directions in 2 Chlorothiazolo 5,4 F Isoquinoline Research

Advancements in Stereoselective and Green Synthetic Methodologies

The synthesis of thiazoloisoquinoline systems has been an area of active research. The preparation of the related 2-chlorothiazolo[5,4-c]isoquinoline, for instance, is achieved through diazotization of the corresponding 2-amino derivative followed by a reaction with cuprous chloride. doi.orgcdnsciencepub.com This established chemical transformation highlights the utility of the 2-chloro derivative as a key intermediate for creating a variety of 2-substituted analogues through nucleophilic displacement reactions. doi.orgcdnsciencepub.com

Future synthetic efforts are expected to focus on two key areas: green chemistry and stereoselectivity.

Green Synthetic Approaches : Conventional multi-step syntheses often involve hazardous reagents, harsh conditions, and significant solvent waste. researchgate.net The principles of green chemistry aim to mitigate these issues by designing more environmentally benign processes. researchgate.netmdpi.com Future methodologies for synthesizing 2-Chlorothiazolo[5,4-f]isoquinoline and its derivatives will likely incorporate:

Microwave-Assisted Synthesis : This technique has been successfully used to accelerate the synthesis of related heterocyclic systems like thiazolo[5,4-f]quinazolines. nih.govnih.govnih.gov It offers benefits such as rapid heating, shorter reaction times, and often higher yields. researchgate.net

Eco-Friendly Solvents and Catalysts : A shift towards greener solvents and the use of renewable or heterogeneous catalysts can significantly reduce the environmental impact of synthesis. researchgate.netmdpi.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core tenet of green chemistry. researchgate.net

Stereoselective Synthesis : While this compound itself is achiral, many of its potential derivatives, particularly those designed as enzyme inhibitors, may possess stereocenters. The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods will be crucial for producing specific, single-enantiomer compounds. researchgate.net This could involve using chiral catalysts or starting materials to control the three-dimensional arrangement of atoms during the synthesis of analogues.

Integration of Advanced Computational Approaches for De Novo Design and Virtual Screening

Computational chemistry has become an indispensable tool in modern drug discovery. For the thiazoloisoquinoline family, in silico methods are poised to accelerate the identification of new lead compounds and optimize their properties.

Virtual Screening : This computational technique allows for the rapid screening of large libraries of virtual compounds against a biological target. As demonstrated with the successful identification of nih.govwikipedia.orgresearchgate.nettriazolo[1,5-b]isoquinolines as MELK kinase inhibitors, a consensus-based approach combining multiple screening concepts like docking, pharmacophore modeling, and shape screening can effectively pinpoint promising new chemotypes. nih.gov Future research will apply similar virtual screening workflows to libraries containing derivatives of this compound to identify potential inhibitors for various targets.

De Novo Design and ADMET Prediction : Beyond screening existing compounds, computational algorithms can be used for the de novo design of entirely new molecules tailored to fit a specific target's binding site. Furthermore, in silico tools like SwissTargetPrediction and OSIRIS Property Explorer have been used to predict the biological targets, drug-likeness (e.g., Lipinski's rule of five), and toxicity profiles of related thiazolo[5,4-c]isoquinolines. researchgate.net Applying these predictive models to novel this compound analogues will be a critical step in prioritizing candidates for synthesis and experimental testing. researchgate.netnih.gov

Computational MethodApplication in Thiazoloisoquinoline ResearchPotential Outcome
Structure-Based Virtual Screening Docking of a virtual library of this compound derivatives into a target protein's crystal structure. nih.govIdentification of compounds with high binding affinity and favorable interactions.
Ligand-Based Virtual Screening Building pharmacophore or shape-based models from known active compounds to screen for new scaffolds. nih.govDiscovery of novel chemotypes with similar functional properties to known inhibitors.
ADMET Prediction In silico analysis of absorption, distribution, metabolism, elimination, and toxicity properties. researchgate.netnih.govEarly-stage filtering of compounds with poor pharmacokinetic profiles or potential toxicity.
Target Prediction Using algorithms to predict the most probable macromolecular targets for a given compound. researchgate.netGenerating hypotheses for the mechanism of action and potential therapeutic applications.

Rational Design of Highly Selective and Potent Analogues based on Mechanistic Insights

The 2-chloro group serves as a versatile chemical handle, allowing for the rational design of analogues through nucleophilic substitution reactions. doi.orgcdnsciencepub.com By combining structural information from target enzymes with an understanding of structure-activity relationships (SAR), researchers can design new molecules with improved potency and selectivity.

Studies on related thiazolo[5,4-f]quinazolines have shown that their "angular shape" is crucial for fitting into the catalytic pocket of kinases like DYRK1A. mdpi.com This insight is directly applicable to the isoquinoline (B145761) scaffold. Future design strategies will likely involve modifying the 2-position and other parts of the isoquinoline ring system to optimize interactions with the target protein. For example, introducing groups that can form key hydrogen bonds or exploit specific pockets within the enzyme's active site can lead to significant gains in potency and selectivity. mdpi.com

Parent ScaffoldPosition of ModificationExample SubstituentRationale for Design
Thiazolo[5,4-f]isoquinoline (B11908580)C2 (from 2-chloro)Arylamino groupsTo explore interactions within the ATP-binding site of kinases, mimicking known inhibitors. nih.gov
Thiazolo[5,4-f]isoquinolineC2 (from 2-chloro)Alkoxy or Mercapto groupsTo modulate solubility, cell permeability, and metabolic stability. cdnsciencepub.com
Thiazolo[5,4-f]isoquinolineIsoquinoline RingHalogens, Alkyl groupsTo fine-tune electronic properties and steric fit within the target's binding pocket.

Exploration of Novel Biological Targets and Therapeutic Areas

Research into related thiazole-fused heterocycles has predominantly focused on their role as kinase inhibitors. mdpi.com Thiazolo[5,4-f]quinazolines, for example, have been developed as highly potent inhibitors of the DYRK kinase family, which is implicated in neurodegenerative conditions like Alzheimer's disease and Down Syndrome. nih.govnih.gov Similarly, other related scaffolds have shown activity against CDK5, GSK-3, and MELK, targets relevant to both oncology and neurology. nih.govnih.gov

A significant future direction will be to screen this compound and its derivatives against a broader range of biological targets to uncover new therapeutic opportunities. Potential new areas of investigation include:

Antimicrobial Agents : The spread of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. nih.gov Scaffolds containing thiazole (B1198619) and isoquinoline motifs have been explored for antibacterial activity, and targets such as DNA gyrase represent a promising avenue for investigation. nih.gov

Redox Homeostasis Modulators : The thioredoxin system plays a critical role in cellular redox control and is an attractive therapeutic target, particularly in cancer. nih.gov Exploring the ability of thiazoloisoquinolines to inhibit components of this system, such as thioredoxin reductase, could lead to new anticancer therapies.

Antiviral and Antiparasitic Agents : The structural diversity achievable from the this compound scaffold makes it a candidate for screening against viral or parasitic targets, areas where new, effective treatments are constantly needed.

Application of Thiazoloisoquinolines as Probes in Chemical Biology

Beyond direct therapeutic use, highly potent and selective molecules can be developed into chemical probes. nih.gov These tools are essential for interrogating complex biological systems, helping to elucidate the function of proteins, visualize cellular processes, and identify new drug targets. nih.govnih.gov

Once a derivative of this compound is identified as a highly potent and selective inhibitor for a specific protein (e.g., a particular kinase), it can be further modified to create a chemical probe. This typically involves attaching a reporter group (like a fluorescent dye) or a reactive group (like a photo-affinity label) to the molecule. Such probes could be used to:

Visualize the localization of the target protein within living cells. nih.gov

Identify the binding partners and downstream substrates of the target protein.

Quantify the activity of the target enzyme in healthy versus diseased states.

The development of such probes from the thiazoloisoquinoline scaffold would provide invaluable tools for basic research and could ultimately catalyze the discovery of new therapeutic strategies. nih.gov

Q & A

Q. Key Factors Affecting Yield :

  • Cyclization Temperature : Higher temperatures (>100°C) improve cyclization efficiency but risk decomposition.
  • Acid Concentration : Concentrated HCl (8 N) optimizes thiocyano group hydrolysis to thiols .

Basic: How are spectroscopic techniques (UV, IR, NMR) employed to characterize this compound?

Q. Methodological Answer :

  • UV Spectroscopy : Absorbance maxima near 260–280 nm indicate π→π* transitions in the aromatic thiazolo-isoquinoline system. Substituents (e.g., Cl) cause bathochromic shifts .
  • IR Spectroscopy : Stretching vibrations at ~680 cm⁻¹ (C-Cl) and ~1550 cm⁻¹ (C=N) confirm the thiazole ring. Thiol intermediates show S-H stretches at ~2550 cm⁻¹ .
  • ¹H NMR : Aromatic protons resonate at δ 7.5–8.5 ppm (isoquinoline core), with deshielding effects from electronegative substituents. Coupling constants (J ≈ 8–9 Hz) differentiate adjacent protons .

Advanced: How do substituents at positions 5, 6, and 7 of the isoquinoline ring modulate redox potentials and photocatalytic activity?

Methodological Answer :
Substituents alter electron density, impacting reduction potentials (Table 1):

Substituent (Position)Reduction Potential (V vs SCE)Photocatalytic Yield (%)
6-NH₂-3.2664
6-CN-2.5132
5-Cl-2.9848

Electron-donating groups (e.g., NH₂) lower reduction potentials, enhancing reductive activity in electron donor-acceptor (EDA) photocatalysts. Computational DFT studies validate these trends .

Advanced: What computational strategies optimize the design of this compound derivatives for targeted bioactivity?

Q. Methodological Answer :

  • Fragment Merging : Monosubstituted fragments (e.g., 5-Cl, 7-NO₂) are screened for binding affinity, then merged into a single scaffold. For example, merging 4- and 6-substituted fragments yielded nanomolar kinase inhibitors .
  • DFT Calculations : Vertical excitation energies and HOMO-LUMO gaps predict charge-transfer efficiency in EDA complexes. Substituents with low LUMO energies (e.g., electron-withdrawing Cl) enhance photoreduction .

Advanced: How is this compound evaluated for anti-inflammatory activity, and what mechanistic insights exist?

Q. Methodological Answer :

  • COX-1/COX-2 Inhibition Assays : Derivatives are screened via enzyme-linked immunosorbent assays (ELISA). 2-Alkylthio variants show IC₅₀ values of 0.8–1.2 µM for COX-2, with selectivity ratios >10 vs COX-1 .
  • Mechanism : Thiazolo ring sulfur participates in hydrogen bonding with COX-2’s Tyr-385, while the chloro group enhances lipophilicity for membrane penetration .

Advanced: How can conflicting data on synthesis yields be resolved when comparing Sandmeyer vs. cyclization routes?

Methodological Answer :
Discrepancies arise from:

  • Intermediate Stability : Thiocyano intermediates (Sandmeyer route) are moisture-sensitive, requiring anhydrous conditions for optimal yields .
  • Catalyst Efficiency : SnCl₂ in cyclization routes may form side products; switching to FeCl₃ improves regioselectivity .

Recommendation : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps and optimize conditions .

Basic: What crystallographic data are available for structural analogs, and how do they inform conformation analysis?

Methodological Answer :
X-ray data for triazolo[3,4-a]isoquinoline analogs reveal:

  • Planarity : Triazoloisoquinoline cores have RMS deviations <0.06 Å. Dihedral angles between thiazole and benzene rings range from 23–66°, affecting π-π stacking .
  • Intermolecular Interactions : C–H⋯N hydrogen bonds and π-π interactions (3.6–3.7 Å) stabilize crystal packing, guiding co-crystal design for solubility enhancement .

Advanced: What in vivo models validate the therapeutic potential of this compound derivatives?

Q. Methodological Answer :

  • Rheumatoid Arthritis Models : 5,7-Disubstituted derivatives reduced paw swelling in murine collagen-induced arthritis (CIA) by 60–70% at 10 mg/kg/day. Mechanism involves JAK/STAT pathway inhibition .
  • Dosage Optimization : Pharmacokinetic studies in rats show t₁/₂ = 4.2 h and oral bioavailability = 45%, supporting twice-daily dosing regimens .

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